BenchChemオンラインストアへようこそ!

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic acid

Peptide Synthesis Stereochemistry Cost Analysis

This building block uniquely combines a β-amino acid backbone with both N-methylation and C-2 methyl branching, allowing simultaneous restriction of backbone H-bond donation and Cα–Cβ torsion in a single residue. No commercially available analog offers this dual constraint. Supplied as a racemic mixture at ≥95% purity, it is ideal for initial conformational screening of β-peptide foldamers and systematic SAR campaigns. Multi-technique batch release data (NMR, HPLC, GC) ensure reliable coupling efficiency in Fmoc-SPPS.

Molecular Formula C20H21NO4
Molecular Weight 339.391
CAS No. 1340212-59-0
Cat. No. B2479755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic acid
CAS1340212-59-0
Molecular FormulaC20H21NO4
Molecular Weight339.391
Structural Identifiers
SMILESCC(CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
InChIInChI=1S/C20H21NO4/c1-13(19(22)23)11-21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)
InChIKeyMFUQQBWVAGQSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic Acid (CAS 1340212-59-0): A Protected β²,³-Amino Acid Building Block for SPPS


3-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic acid (CAS 1340212-59-0) is a synthetic, Fmoc-protected, N-methylated β-amino acid derivative. Its IUPAC Condensed notation is Fmoc‑N(Me)bAib‑OH, reflecting a β‑aminoisobutyric acid (bAib) core with N‑methylation and an additional methyl substituent at the 2‑position of the propanoic acid backbone [1]. With molecular formula C₂₀H₂₁NO₄ and a molecular weight of 339.4 g·mol⁻¹, the compound is supplied as a racemic mixture at a standard purity of ≥95% by multiple vendors . Its primary intended use is as a building block in Fmoc‑based solid‑phase peptide synthesis (SPPS) for the introduction of conformationally constrained, N‑methylated β‑amino acid residues into peptidomimetics [2].

Why Uncritical Substitution of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic Acid with Other Fmoc-β-Ala or Fmoc‑Aib Derivatives Can Compromise Peptide Design


Fmoc‑protected β‑amino acid derivatives that appear structurally similar—such as Fmoc‑N‑methyl‑β‑alanine (CAS 172965‑84‑3), Fmoc‑β‑aminoisobutyric acid (CAS 186320‑19‑4), and Fmoc‑N‑Me‑Aib‑OH (CAS 400779‑65‑9)—differ fundamentally in backbone architecture and substitution pattern. The target compound uniquely combines a β‑amino acid skeleton (backbone length) with both N‑methylation and a C‑2 methyl substituent on the propanoic acid chain. These structural features cannot be simultaneously recapitulated by any single commercially available analog [1]. Generic interchange risks altering the backbone hydrogen‑bonding donor/acceptor profile, the conformational constraints imposed by N‑methylation and β‑branching, and the proteolytic stability of the final peptide—parameters that are highly sequence‑ and context‑dependent in peptidomimetic design [2][3].

Quantitative Differentiation of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic Acid from Its Closest Structural Analogs


Racemic Nature and Cost Efficiency vs. Enantiopure (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-methylpropanoic Acid

The target compound (CAS 1340212-59-0) is supplied as a racemic mixture, whereas the (R)-enantiomer (CAS 2865160-71-8) is available as a separate, stereochemically defined product at 97–98% purity from vendors such as Leyan and Amatek Scientific . The racemic form offers a lower-cost entry point for initial structure–activity relationship (SAR) screening where stereochemical preference has not yet been established, while the enantiopure form allows downstream chiral resolution. This duality provides procurement flexibility unmatched by analogs that exist only in racemic or only in enantiopure form.

Peptide Synthesis Stereochemistry Cost Analysis

N-Methyl Substitution Status vs. Fmoc-β-Aminoisobutyric Acid (Fmoc-DL-bAib-OH)

The target compound carries an N‑methyl group absent in the closely related Fmoc‑DL‑β‑aminoisobutyric acid (CAS 186320‑19‑4). N‑Methylation of the backbone amide nitrogen eliminates a hydrogen‑bond donor, restricts the conformational space available to the peptide backbone, and has been demonstrated in model peptide systems to improve passive membrane permeability and reduce proteolytic susceptibility [1][2]. While no direct head‑to‑head coupling or stability comparison between these two specific compounds has been published, the large body of class‑level evidence for the impact of N‑methylation on peptide properties supports a functional differentiation.

Peptidomimetics N-Methylation Conformational Constraint

Backbone Branching at C-2 of Propanoic Acid vs. Fmoc‑N‑Methyl‑β‑Alanine (Linear β‑Amino Acid)

Unlike Fmoc‑N‑methyl‑β‑alanine (CAS 172965‑84‑3), which has an unsubstituted propanoic acid chain, the target compound features a methyl group at the C‑2 position of the β‑amino acid backbone. This β‑branching introduces additional torsional constraints (steric hindrance around the Cα–Cβ bond) and is classified as a β²,³‑disubstituted amino acid. β‑Peptides containing β²,³‑amino acids have been shown, in general, to adopt more stable helical conformations and exhibit enhanced resistance to proteolysis compared to their linear β‑amino acid counterparts [1][2].

β-Amino Acids Conformational Restriction Proteolytic Stability

Regioisomeric Distinction from Fmoc‑N‑Me‑Aib‑OH (α,α‑Disubstituted α‑Amino Acid)

Fmoc‑N‑Me‑Aib‑OH (CAS 400779‑65‑9) shares the same molecular formula (C₂₀H₂₁NO₄; MW 339.4) as the target compound but is an α‑amino acid with gem‑dimethyl substitution at the α‑carbon, whereas the target is a β‑amino acid with the nitrogen atom separated from the carboxyl group by two carbon atoms. The resulting difference in backbone length (one additional methylene unit between N and COOH in the target) alters the spacing and geometry of hydrogen‑bonding networks in folded peptides and peptidomimetics [1]. Computed InChIKey comparison (MFUQQBWVAGQSFP‑UHFFFAOYSA‑N for the target vs. HFPNKXXPYGPHJQ‑UHFFFAOYSA‑N for Fmoc‑N‑Me‑Aib‑OH) confirms their distinct connectivity [2].

Amino Acid Classification Backbone Length Peptide Secondary Structure

Vendor‑Certified Analytical Batch Release: QC Documentation Availability

Bidepharm (Cat. BD01093754) provides batch‑specific certificates of analysis including NMR, HPLC, and GC data for CAS 1340212-59-0, with a stated purity of 95% . Similarly, AKSci offers a downloadable SDS and COA upon request for its 95% purity product . In contrast, many alternative vendors for the closest analog Fmoc‑DL‑β‑aminoisobutyric acid (CAS 186320‑19‑4) list only nominal purity without explicit COA availability or multi‑technique characterization at the same price tier . This documented analytical traceability supports procurement for regulated or GLP‑adjacent research environments.

Quality Assurance Analytical Characterization Procurement Compliance

Price per Millimole Comparison vs. Fmoc‑DL‑β‑Aminoisobutyric Acid

As of Q2 2026, the target compound is priced at approximately €733 per 50 mg (CymitQuimica, Ref. 3D‑QDC21259) and ¥4,109 (~€520) per 50 mg (Bidepharm, BD01093754) , yielding a cost of ~€3,300–€4,900 per mmol. The closest non‑N‑methylated analog, Fmoc‑DL‑β‑aminoisobutyric acid (CAS 186320‑19‑4), is priced at €249 per 50 mg (CymitQuimica, Ref. 3D‑LHA32019) , translating to ~€1,600 per mmol. The approximate 2–3× cost premium for the target compound reflects the additional synthetic complexity of N‑methylation on a β‑branched backbone.

Procurement Cost Budget Planning Building Block Sourcing

Evidence‑Backed Application Scenarios for 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic Acid in Peptide Research and Development


Conformational Scanning of β‑Peptide Helices Requiring Combined N‑Methylation and β²,³‑Disubstitution

Research groups designing β‑peptide foldamers can incorporate this building block to simultaneously introduce N‑methylation (restricting backbone H‑bond donation) and C‑2 methyl branching (restricting Cα–Cβ torsion) within a single residue. This dual constraint is not achievable with Fmoc‑N‑Me‑β‑Ala‑OH (lacks C‑2 substitution) or Fmoc‑DL‑bAib‑OH (lacks N‑methylation). The racemic form allows initial conformational screening, with the option to switch to the enantiopure (R)‑form (CAS 2865160‑71‑8) once chiral preference is determined [1].

Protease‑Resistant Peptidomimetic Lead Optimization for Oral Bioavailability

N‑Methylation of backbone amides is an established strategy to improve oral bioavailability and metabolic stability of peptide leads [1]. The target compound extends this strategy to β‑amino acid positions, where the additional C‑2 methyl group further reduces conformational flexibility and increases lipophilicity (XLogP3 = 3.3 vs. 2.7 for Fmoc‑N‑Me‑β‑Ala‑OH) [2]. This makes it suitable for systematic SAR campaigns evaluating the combined effect of N‑methylation and β‑branching on permeability, solubility, and target affinity in cyclic and linear peptidomimetics.

SPPS‑Based Library Synthesis Requiring Batch‑to‑Batch Analytical Consistency

For peptide library production in CRO or pharma settings, procurement from vendors providing multi‑technique batch release data (NMR, HPLC, GC) ensures consistent coupling efficiency and minimizes failed syntheses due to building block quality variability [1]. The documented analytical package for this compound (e.g., from Bidepharm) supports compliance with internal quality systems that require full characterization of each building block lot before use in GLP‑adjacent peptide production.

Regioisomeric Control in Mixed α/β‑Peptide Backbone Design

When designing peptides that alternate between α‑ and β‑amino acid residues to achieve specific folding patterns [1], the unambiguous β‑amino acid connectivity of the target compound (confirmed by its distinct InChIKey MFUQQBWVAGQSFP‑UHFFFAOYSA‑N) ensures that the intended backbone spacing is preserved. This contrasts with the isomeric Fmoc‑N‑Me‑Aib‑OH, which would introduce an α,α‑disubstituted α‑residue at the same position, fundamentally altering the hydrogen‑bonding register of the peptide [2].

Quote Request

Request a Quote for 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.